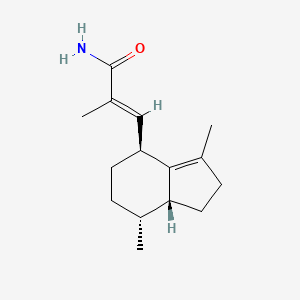
Valerenic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of valerenic acid amide typically involves the functionalization of the carboxyl group of valerenic acid. One common method is the conversion of valerenic acid to its corresponding acid chloride, followed by reaction with an amine to form the amide. This process can be carried out under mild conditions using reagents such as thionyl chloride for the formation of the acid chloride and an amine for the amide formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Electrosynthesis has also been explored as a greener and more sustainable method for the preparation of amides, including this compound .
化学反应分析
Types of Reactions: Valerenic acid amide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the amide group, potentially leading to the formation of N-oxides.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Valerenic acid amine.
Substitution: Substituted valerenic acid amides with various functional groups
科学研究应用
Chemistry: It serves as a model compound for studying the structure-activity relationship of GABA A receptor modulators.
Biology: It is used in research to understand the modulation of GABA A receptors and its effects on neuronal activity.
Medicine: Valerenic acid amide has shown promise as an anxiolytic agent, potentially useful in the treatment of anxiety disorders.
Industry: Its derivatives are explored for their potential use in pharmaceuticals and as chemical intermediates .
作用机制
Valerenic acid amide exerts its effects primarily through modulation of GABA A receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on neuronal activity. This modulation occurs via a binding site in the transmembrane domain at the β + α − interface of the receptor. Additionally, this compound has been shown to act as a partial agonist at the 5-HT 5A receptor, which is involved in the regulation of the sleep-wake cycle .
相似化合物的比较
Valerenic acid amide can be compared with other similar compounds, such as:
Valerenic Acid: The parent compound, which also modulates GABA A receptors but with lower efficacy and potency compared to its amide derivative.
Isovaleric Acid: Another derivative of valerian with similar anxiolytic properties but different receptor binding profiles.
Didrovaltrate: A valepotriate with sedative effects, acting through different mechanisms compared to this compound .
This compound stands out due to its higher efficacy and potency in modulating GABA A receptors, making it a promising candidate for further research and development in the field of anxiolytics.
属性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC 名称 |
(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C15H23NO/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H2,16,17)/b11-8+/t9-,12+,13-/m1/s1 |
InChI 键 |
CQHOIXZTIWRKEB-SUKRRCERSA-N |
手性 SMILES |
C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)N |
规范 SMILES |
CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


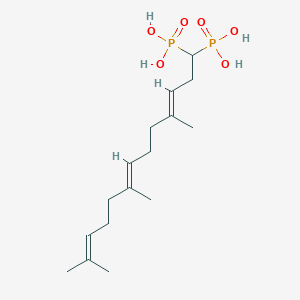
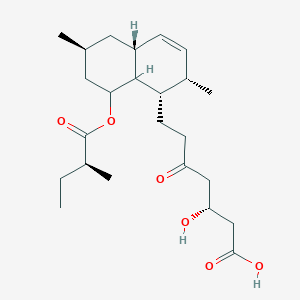
![{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)
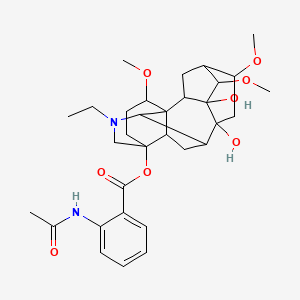
![1-(4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl)-4,7-dihydroxy-6-(11-phenoxyundecoxy)-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773280.png)
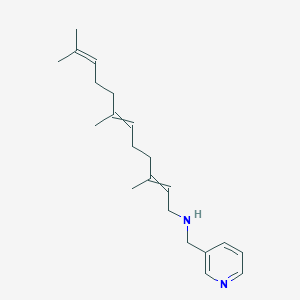
![[(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B10773294.png)
![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)
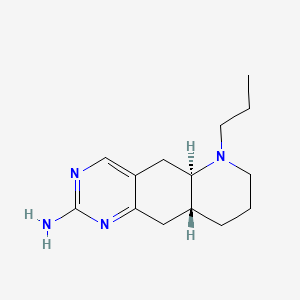
![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-(2-methylamino-2-oxoethyl)-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773312.png)
![[3H]sumatriptan](/img/structure/B10773331.png)
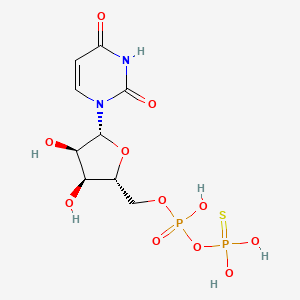
![[3H]PGF2alpha](/img/structure/B10773351.png)
